Dasatinib

描述

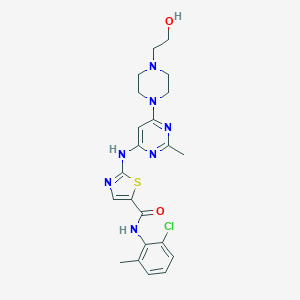

Structure

3D Structure

属性

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN7O2S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNZXTGUTAYRHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040979 | |

| Record name | Dasatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dasatinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015384 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.28e-02 g/L | |

| Record name | Dasatinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015384 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

302962-49-8, 863127-77-9 | |

| Record name | Dasatinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302962-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dasatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302962498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dasatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01254 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dasatinib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dasatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.228.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DASATINIB ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X78UG0A0RN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dasatinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015384 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

280-286 °C, 280 - 286 °C | |

| Record name | Dasatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01254 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dasatinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015384 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Dasatinib's Mechanism of Action in CML Cells: A Technical Guide

Abstract: Dasatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of Chronic Myeloid Leukemia (CML), particularly for patients who are resistant or intolerant to imatinib. This guide provides an in-depth technical overview of this compound's mechanism of action in CML cells. It explores the molecular pathogenesis of CML, the specific interactions of this compound with its primary target, the BCR-ABL kinase, and its broader inhibitory profile. Furthermore, this document details the downstream signaling consequences of this compound administration, outlines established experimental protocols for its study, and discusses the molecular bases of resistance.

The Molecular Pathogenesis of Chronic Myeloid Leukemia (CML): The Role of BCR-ABL

1.1 The Philadelphia Chromosome and the Genesis of the BCR-ABL Fusion Gene

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the excessive production of granulocytes. The molecular hallmark of CML is the Philadelphia chromosome, a result of a reciprocal translocation between the long arms of chromosomes 9 and 22, denoted as t(9;22)(q34;q11). This translocation event juxtaposes the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene from chromosome 9 with the breakpoint cluster region (BCR) gene on chromosome 22. The resulting fusion gene, BCR-ABL, encodes a constitutively active tyrosine kinase, which is the primary driver of CML pathogenesis[1][2].

1.2 Constitutive Kinase Activity of BCR-ABL and its Downstream Signaling Cascades

The BCR-ABL fusion protein possesses deregulated tyrosine kinase activity, leading to the autophosphorylation of several tyrosine residues and the subsequent activation of a complex network of downstream signaling pathways crucial for cell proliferation, survival, and differentiation[3]. This aberrant signaling is central to the malignant transformation of hematopoietic stem cells in CML. Key downstream pathways include:

-

1.2.1 The RAS/MAPK Pathway: Activation of the Ras/Mitogen-Activated Protein Kinase (MAPK) pathway promotes cell cycle progression and proliferation.

-

1.2.2 The PI3K/AKT Pathway: The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is a critical regulator of cell survival, inhibiting apoptosis.

-

1.2.3 The JAK/STAT Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, particularly STAT5, is heavily implicated in the proliferation and survival of CML progenitors[4].

1.3 Cellular Consequences of Aberrant BCR-ABL Signaling

The relentless signaling from BCR-ABL culminates in the classic CML phenotype: uncontrolled proliferation of myeloid cells, evasion of programmed cell death (apoptosis), and a predisposition to genomic instability, which can lead to disease progression to the more aggressive accelerated and blast phases.

This compound: A Second-Generation Tyrosine Kinase Inhibitor

2.1 Structural and Pharmacological Profile of this compound

This compound (BMS-354825) is a small-molecule inhibitor designed to be significantly more potent than its predecessor, imatinib, in inhibiting the BCR-ABL kinase[5][6]. It is effective against both the wild-type BCR-ABL and most imatinib-resistant mutants, with the notable exception of the T315I mutation[5][7].

2.2 The Dual SRC/ABL Kinase Inhibition Profile

A distinguishing feature of this compound is its ability to inhibit not only the ABL kinase but also the SRC family of kinases (SFKs), including SRC, LYN, HCK, and FYN.[8][9] SFKs are involved in various cellular processes, and their inhibition by this compound contributes to its overall anti-leukemic activity[8][10].

Core Mechanism of Action: Inhibition of BCR-ABL Kinase Activity

3.1 Binding Dynamics: this compound's Interaction with the ATP-Binding Site of ABL Kinase

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ABL kinase domain[1]. Unlike imatinib, which preferentially binds to the inactive "closed" conformation of the ABL kinase, this compound can bind to both the active and inactive conformations[1][11]. This conformational flexibility is thought to contribute to its higher potency and its activity against many imatinib-resistant mutations[11][12].

3.2 Inhibition of BCR-ABL's Downstream Effectors

By blocking the kinase activity of BCR-ABL, this compound effectively shuts down the aberrant downstream signaling cascades.

-

3.2.1 Dephosphorylation of STAT5, CRKL, and other key substrates: Treatment with this compound leads to a rapid dephosphorylation of key BCR-ABL substrates. This can be observed through techniques like Western blotting, where a marked reduction in phosphorylated STAT5 (P-STAT5), P-MAPK, and P-Akt levels is seen in CML progenitors following this compound exposure in the absence of growth factors[3][4].

-

3.2.2 Induction of Apoptosis via Caspase Activation: The inhibition of pro-survival pathways, such as PI3K/AKT, commits the CML cells to apoptosis, or programmed cell death[1][3]. This is a crucial aspect of its therapeutic effect.

Beyond BCR-ABL: The Broader Kinase Inhibition Profile of this compound and its Implications

This compound's clinical efficacy is not solely due to its inhibition of BCR-ABL. Its broader kinase inhibition profile plays a significant role.

4.1 Inhibition of SRC Family Kinases (SFKs) and its impact on CML cell adhesion and migration

This compound is a potent inhibitor of SFKs.[8][10] SFKs are implicated in CML progression and imatinib resistance[4]. This compound inhibits both BCR-ABL-dependent and -independent Src activity, in contrast to imatinib which only inhibits BCR-ABL-dependent Src activation[4][10][13]. This dual inhibition may contribute to overcoming certain forms of imatinib resistance and may affect CML cell adhesion and migration[14][15].

4.2 Other significant targets: c-KIT, PDGFRα/β, and Ephrin Receptors

This compound also inhibits other tyrosine kinases, including c-KIT, platelet-derived growth factor receptors (PDGFRα and PDGFRβ), and ephrin receptors[8][9]. The inhibition of these kinases may contribute to both the therapeutic effects and the side-effect profile of the drug.

Experimental Methodologies for Elucidating this compound's Mechanism of Action

A variety of in vitro and cellular assays are employed to study the mechanism of action of this compound.

5.1 In Vitro Kinase Assays

These assays directly measure the ability of this compound to inhibit the enzymatic activity of purified kinases, such as BCR-ABL and SFKs. They are crucial for determining the IC50 (half-maximal inhibitory concentration) values and for comparing the potency of different inhibitors.

5.2 Cellular Assays

-

5.2.1 Western Blotting for Phosphoprotein Analysis: This technique is fundamental for observing the effects of this compound on downstream signaling pathways. By using antibodies specific to the phosphorylated forms of proteins like STAT5, MAPK, and AKT, researchers can visualize the reduction in their activation state upon this compound treatment.

-

5.2.2 Cell Viability and Apoptosis Assays (e.g., MTT, Annexin V/PI staining): Assays such as the MTT assay are used to determine the effect of this compound on cell proliferation and viability. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify the induction of apoptosis.

-

5.2.3 Flow Cytometry for Cell Cycle Analysis: This method allows for the investigation of this compound's effects on cell cycle progression, often revealing a G0/G1 arrest in treated cells[8].

Mechanisms of Resistance to this compound

Despite its efficacy, resistance to this compound can emerge through various mechanisms.

6.1 BCR-ABL Dependent Resistance: Gatekeeper Mutations (e.g., T315I)

The most well-characterized mechanism of resistance is the acquisition of point mutations within the BCR-ABL kinase domain[16]. The T315I "gatekeeper" mutation, which substitutes threonine with isoleucine at position 315, is a major cause of resistance to both imatinib and this compound, as it sterically hinders the binding of these drugs[7][17][18]. Other mutations, such as F317L, have also been associated with this compound resistance[16][18].

6.2 BCR-ABL Independent Resistance: Upregulation of alternative signaling pathways

In some cases, resistance occurs without new mutations in BCR-ABL[2][19]. This can be due to the activation of bypass signaling pathways that promote cell survival independently of BCR-ABL[2][20]. Examples include the overexpression of SFKs like LYN and HCK, or the activation of other signaling cascades such as the PI3K/AKT/mTOR and JAK/STAT pathways[2][21].

Conclusion and Future Perspectives

This compound represents a significant advancement in the targeted therapy of CML. Its potent, dual inhibition of ABL and SRC family kinases provides a powerful tool against the aberrant signaling that drives this disease. A thorough understanding of its mechanism of action, including its binding kinetics, downstream effects, and the pathways leading to resistance, is crucial for its optimal clinical use and for the development of next-generation therapies to overcome existing resistance mechanisms. Future research will likely focus on combination therapies to prevent or overcome resistance and to further improve long-term outcomes for CML patients.

Data Presentation

Table 1: Inhibitory Potency of this compound against various kinases

| Kinase | IC50 (nM) |

| BCR-ABL | <1 |

| SRC | <1 |

| LYN | <1 |

| c-KIT | 5 |

| PDGFRβ | 28 |

Note: IC50 values are approximate and can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: Western Blotting for Phospho-STAT5 in CML Cells

-

Cell Culture and Treatment: Culture K562 CML cells in RPMI-1640 medium supplemented with 10% FBS. Seed cells at a density of 1x10^6 cells/mL and treat with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 2 hours.

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT5 to confirm equal loading.

Visualization

Caption: this compound inhibits the BCR-ABL kinase, blocking downstream pro-survival pathways.

Caption: Workflow for assessing this compound's effect on CML cells.

References

- Mishra, R., & Kumar, A. (2014). This compound in chronic myeloid leukemia: a review.

- Bhatia, R., et al. (2008). Effects of this compound on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Cancer Research, 68(23), 9624-9633. [Link]

- Shah, N. P., et al. (2005). Molecular Analysis of this compound Resistance Mechanisms in CML Patients Identifies Novel BCR-ABL Mutations Predicted To Retain Sensitivity to Imatinib: Rationale for Combination Tyrosine Kinase Inhibitor Therapy. Blood, 106(11), 1093. [Link]

- Patsnap Synapse. (2024). What is the mechanism of this compound?

- Miyamoto, D., et al. (2022). Activation of ERK1/2 by MOS and TPL2 leads to this compound resistance in chronic myeloid leukaemia cells. Oncology Letters, 24(5), 398. [Link]

- Bhatia, R., et al. (2008). Effects of this compound on Src Kinase Activity and Downstream Intracellular Signaling in Primitive Chronic Myelogenous Leukemia Hematopoietic Cells. Cancer Research, 68(23), 9624-9633. [Link]

- Pharmacology of this compound (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. [Link]

- Soverini, S., et al. (2013). The quantitative level of T315I mutated BCR-ABL predicts for major molecular response to second-line nilotinib or this compound treatment in patients with chronic myeloid leukemia.

- Porkka, K., et al. (2008). This compound has significant cytotoxic activity against Bcr/Abl-positive lymphoblastic leukemia cells. Leukemia & Lymphoma, 49(10), 1979-1988. [Link]

- Wikipedia. (n.d.). Chronic myelogenous leukemia. Wikipedia. [Link]

- Jabbour, E., & Kantarjian, H. (2016). Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors. Leukemia, 30(8), 1617-1627. [Link]

- Kuroda, J., et al. (2008). Characteristics of this compound- and Imatinib-Resistant Chronic Myelogenous Leukemia Cells. Molecular Cancer Therapeutics, 7(9), 2897-2905. [Link]

- Konig, H., et al. (2008). This compound INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Anticancer Research, 28(5A), 2641-2649. [Link]

- Soverini, S., et al. (2013). The quantitative level of T315I mutated BCR-ABL predicts for major molecular response to second-line nilotinib or this compound treatment in patients with chronic myeloid leukemia.

- Cancer Research UK. (n.d.).

- Montero, J. C., et al. (2011). Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by this compound: Possible Combinations in Solid Tumors. Clinical Cancer Research, 17(17), 5546-5552. [Link]

- Kuroda, J., et al. (2006). Mechanism of Drug Resistance to this compound (BMS-354825) and Imatinib in Chronic Myelogenous Leukemia Cells. Blood, 108(11), 2826. [Link]

- Johnson, M. L., & Goldberg, S. B. (2013). This compound: a potent SRC inhibitor in clinical development for the treatment of solid tumors.

- Wang, Y., et al. (2015). The role of this compound in the management of chronic myeloid leukemia. OncoTargets and Therapy, 8, 253-261. [Link]

- La Manna, S., et al. (2013). Through the open door: Preferential binding of this compound to the active form of BCR-ABL unveiled by in silico experiments.

- Bhatia, R., et al. (2008). Effects of this compound on cell signaling pathways in CML CD34⁺ cells in the absence of GFs.

- Müller, M. C., et al. (2009). This compound treatment of chronic-phase chronic myeloid leukemia: analysis of responses according to preexisting BCR-ABL mutations. Blood, 114(24), 4944-4953. [Link]

- Bhatia, R., et al. (2023).

- Zhang, T., et al. (2014). PKC Pathways Mediate BCR-ABL-Independent Imatinib Resistance in Chronic Myeloid Leukemia. Blood, 124(21), 459. [Link]

- ClinicalTrials.gov. (2011). Efficacy and Safety Study of this compound in Patients With Chronic Myeloid Leukemia. ClinicalTrials.gov. [Link]

- Hantschel, O., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor this compound. Proceedings of the National Academy of Sciences, 104(33), 13283-13288. [Link]

- Vajpai, N., et al. (2006). Bcr-Abl Binding Modes of this compound, Imatinib and Nilotinib: An NMR Study. Blood, 108(11), 2824. [Link]

- Kim, D.-H., et al. (2017). Direct effect of this compound on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes. Cancer Medicine, 6(1), 171-180. [Link]

- Shaffer, J. M., et al. (2021). Mutation in Abl kinase with altered drug-binding kinetics indicates a novel mechanism of imatinib resistance. Journal of Biological Chemistry, 297(5), 101292. [Link]

- Draberova, E., et al. (2014). Real-Time Analysis of Imatinib- and this compound-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin. PLoS ONE, 9(9), e107367. [Link]

- Polivkova, V., et al. (2008). Bcr-Abl-Independent Activation of Src Kinases Associated with Development of this compound Resistance in a CML Patient.

- Brave, M., & Lipton, J. H. (2008). This compound in the treatment of imatinib refractory chronic myeloid leukemia. Therapeutics and Clinical Risk Management, 4(2), 399-408. [Link]

- Haddad, F. (2024).

Sources

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of this compound on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of resistance to this compound in Bcr/Abl-positive acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The role of this compound in the management of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Through the open door: Preferential binding of this compound to the active form of BCR‐ABL unveiled by in silico experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. Collection - Data from Effects of this compound on Src Kinase Activity and Downstream Intracellular Signaling in Primitive Chronic Myelogenous Leukemia Hematopoietic Cells - Cancer Research - Figshare [figshare.com]

- 14. This compound: a potent SRC inhibitor in clinical development for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Real-Time Analysis of Imatinib- and this compound-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ashpublications.org [ashpublications.org]

- 17. The quantitative level of T315I mutated BCR-ABL predicts for major molecular response to second-line nilotinib or this compound treatment in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The quantitative level of T315I mutated BCR-ABL predicts for major molecular response to second-line nilotinib or this compound treatment in patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. ashpublications.org [ashpublications.org]

Dasatinib Signaling Pathway Inhibition: A Technical Guide for Researchers

Introduction: Beyond BCR-ABL, A Multi-Kinase Inhibitor's Impact

Dasatinib, sold under the brand name Sprycel®, is a second-generation tyrosine kinase inhibitor (TKI) that has revolutionized the treatment landscape for specific hematological malignancies.[1][2] Initially developed to overcome resistance to first-generation TKIs like imatinib, its clinical efficacy is rooted in its potent, multi-targeted inhibition of key signaling molecules that drive oncogenesis.[3] This guide provides an in-depth technical exploration of this compound's mechanism of action, the signaling pathways it modulates, and the experimental methodologies crucial for its preclinical and clinical investigation. We will delve into the causality behind its therapeutic effects and the emergent mechanisms of resistance, offering field-proven insights for researchers, scientists, and drug development professionals.

This compound is primarily indicated for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[3][4] The hallmark of these cancers is the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival.[4] this compound's potent inhibition of BCR-ABL forms the cornerstone of its therapeutic action. However, its broader inhibitory profile against SRC family kinases (SFKs), c-KIT, platelet-derived growth factor receptor (PDGFR), and ephrin A2 receptor (EPHA2) contributes to its efficacy and distinguishes it from other TKIs.[4]

Core Mechanism of Action: Structural Insights and Target Profile

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of its targets and preventing the transfer of a phosphate group to downstream substrates, thereby halting the signaling cascade. A key structural feature that differentiates this compound from imatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain.[4] This conformational flexibility allows this compound to effectively inhibit a wider range of BCR-ABL mutations that confer resistance to imatinib.

The crystal structure of this compound in complex with the ABL kinase domain reveals that it occupies the ATP-binding pocket, forming critical hydrogen bonds and van der Waals interactions that stabilize the inhibitor-kinase complex. This high-affinity binding translates to potent inhibition at nanomolar concentrations.

Quantitative Target Profile of this compound

The potency of this compound against its various kinase targets is a critical determinant of its biological effects. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this potency. Below is a summary of representative IC50 values for this compound against its primary targets.

| Kinase Target | IC50 (nM) | Kinase Family |

| ABL1 | <1 | Tyrosine Kinase |

| SRC | 0.8 | Tyrosine Kinase |

| LCK | 1.1 | Tyrosine Kinase |

| YES | 0.4 | Tyrosine Kinase |

| FYN | 0.2 | Tyrosine Kinase |

| c-KIT | 12 | Tyrosine Kinase |

| PDGFRβ | 28 | Tyrosine Kinase |

| EPHA2 | 16 | Tyrosine Kinase |

Note: IC50 values can vary depending on the specific experimental conditions and assay format.

Dissecting the Downstream Signaling Cascades

This compound's inhibition of its primary targets has profound effects on a multitude of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and migration.

The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Survival

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical downstream effector of BCR-ABL and other receptor tyrosine kinases. Its activation promotes cell survival and proliferation by inhibiting apoptosis and stimulating protein synthesis. This compound's blockade of upstream kinases leads to a significant reduction in the phosphorylation and activation of PI3K, Akt, and mTOR. This inhibition of the PI3K/Akt/mTOR pathway is a key mechanism through which this compound induces apoptosis in cancer cells.

The MAPK/ERK Pathway: Regulating Cell Proliferation and Differentiation

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade downstream of BCR-ABL and SFKs. This pathway plays a central role in regulating cell proliferation, differentiation, and survival. This compound treatment leads to a decrease in the phosphorylation of key components of this pathway, including MEK and ERK, ultimately contributing to cell cycle arrest and reduced proliferation.

The JAK/STAT Pathway: A Complex and Context-Dependent Role

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is involved in a wide range of cellular processes, including immune responses, proliferation, and apoptosis. The effect of this compound on the JAK/STAT pathway is more complex and appears to be context-dependent. In some cancer cells, this compound has been shown to inhibit the phosphorylation of STAT5, a key downstream target of BCR-ABL, leading to reduced proliferation and apoptosis.[5][6] However, in other contexts, particularly in immune cells, sustained inhibition of SFKs by this compound can lead to a paradoxical activation of STAT3, which may have implications for both therapeutic efficacy and resistance.[7]

Below is a diagram illustrating the primary signaling pathways inhibited by this compound.

Caption: this compound inhibits multiple upstream kinases, leading to the blockade of key downstream signaling pathways.

Mechanisms of Resistance to this compound

Despite the significant efficacy of this compound, the development of resistance remains a clinical challenge. Resistance can be broadly categorized into two main types: BCR-ABL-dependent and BCR-ABL-independent mechanisms.

BCR-ABL Dependent Resistance

The most common mechanism of BCR-ABL-dependent resistance is the acquisition of point mutations within the ABL kinase domain that interfere with this compound binding. While this compound is effective against many imatinib-resistant mutations, the "gatekeeper" T315I mutation confers a high level of resistance to both imatinib and this compound. Other mutations, such as F317L, have also been associated with this compound resistance.

BCR-ABL Independent Resistance: The Rise of Bypass Pathways

In BCR-ABL-independent resistance, cancer cells become less reliant on the BCR-ABL signal for their survival and proliferation. This often involves the activation of "bypass" signaling pathways that can compensate for the inhibition of BCR-ABL. These can include the upregulation of other receptor tyrosine kinases, such as MET or AXL, or the activation of parallel signaling cascades like the WNT/β-catenin pathway.[8] Understanding these bypass mechanisms is crucial for developing strategies to overcome this compound resistance, such as combination therapies that target both BCR-ABL and the activated bypass pathway.

The Tumor Microenvironment: A New Frontier in this compound's Action

Recent research has highlighted the significant impact of this compound on the tumor microenvironment (TME). The TME, consisting of various non-cancerous cells such as immune cells, endothelial cells, and fibroblasts, plays a critical role in tumor progression and response to therapy. This compound has been shown to modulate the TME in several ways:

-

Immune Modulation: this compound can have complex effects on immune cells. Its inhibition of LCK, a key kinase in T-cell receptor signaling, can suppress T-cell activation and proliferation.[9][10][11][12] However, it has also been shown to reduce the number of regulatory T-cells (Tregs) and enhance the function of natural killer (NK) cells, which can contribute to an anti-tumor immune response.[13][14][15]

-

Anti-Angiogenic Effects: By inhibiting kinases such as PDGFR, this compound can interfere with the formation of new blood vessels (angiogenesis) that are essential for tumor growth and metastasis.[16]

These findings suggest that part of this compound's therapeutic benefit may stem from its ability to remodel the TME, making it less hospitable for tumor growth and potentially more susceptible to immunotherapy.[13][14][15]

Experimental Protocols for Studying this compound's Effects

To rigorously evaluate the efficacy and mechanism of action of this compound, a variety of well-established in vitro and in vivo experimental models are employed.

In Vitro Cell-Based Assays

This protocol provides a method for determining the IC50 of this compound in a cancer cell line.

Workflow Diagram:

Caption: A streamlined workflow for determining cell viability using the MTT assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[17]

-

Drug Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle control wells (medium with DMSO).[17]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[17]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

-

Formazan Crystal Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[18][19]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[17]

This protocol details the detection of changes in the phosphorylation status of key signaling proteins following this compound treatment.

Workflow Diagram:

Caption: Key steps in the Western blot protocol for phosphoprotein analysis.

Step-by-Step Methodology:

-

Cell Treatment and Lysis: Treat cultured cells with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[20]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-CrkL) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane extensively with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.[17]

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest and/or a housekeeping protein like β-actin or GAPDH.

In Vivo Animal Models

Preclinical evaluation of this compound's efficacy and toxicity is often conducted in rodent models.

-

Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice). These models are valuable for assessing the anti-tumor activity of this compound in a living system.

-

Patient-Derived Xenograft (PDX) Models: Tumor fragments from human patients are directly implanted into immunocompromised mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity and biology of the original human tumor.

-

Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop tumors that mimic human cancers. GEMMs are useful for studying the effects of this compound in the context of an intact immune system and a more physiologically relevant tumor microenvironment.

Conclusion and Future Directions

This compound represents a significant advancement in the targeted therapy of Ph+ leukemias and serves as a paradigm for multi-kinase inhibitors. Its ability to potently inhibit BCR-ABL and a spectrum of other key oncogenic kinases underscores the importance of a multi-pronged approach to cancer treatment. A thorough understanding of its intricate effects on downstream signaling pathways, the mechanisms of resistance, and its interplay with the tumor microenvironment is paramount for optimizing its clinical use and developing next-generation therapeutic strategies.

Future research will likely focus on several key areas:

-

Combination Therapies: Combining this compound with inhibitors of bypass signaling pathways or with immunomodulatory agents holds great promise for overcoming resistance and enhancing therapeutic efficacy.

-

Biomarker Discovery: Identifying reliable biomarkers to predict which patients are most likely to respond to this compound and to monitor for the emergence of resistance is a critical unmet need.

-

Expanding Clinical Applications: The broad kinase inhibitory profile of this compound suggests its potential utility in other cancers where its targets are dysregulated. Further clinical trials are warranted to explore these possibilities.

This in-depth technical guide provides a solid foundation for researchers and clinicians working with this compound. By applying the principles and methodologies outlined herein, the scientific community can continue to unravel the complexities of this potent anti-cancer agent and translate these findings into improved outcomes for patients.

References

- Antitumor activity of targeting Src kinases in endothelial and myeloid cell compartments of the tumor microenvironment. (n.d.). National Center for Biotechnology Information.

- Redin, E., Otegui, N., Santos, M., Leon, S., Redrado, M., Serrano, D., Fernandez de Pierola, E., Russo-Cabrera, J. S., Ferrer, I., Olmedo, M., Diaz-Lagares, A., Houry, M., Vicent, S., Vilalta, A., Mondelo-Macía, P., García-González, J., León-Mateos, L., Gonzalez, A., Paz-Ares, L., … Calvo, A. (2025). This compound Remodels the Tumor Microenvironment and Sensitizes Small Cell Lung Cancer to Immunotherapy. Cancer Research. [Link]

- This compound inhibits Lck phosphorylation and TCR signaling. (a) WEHI7.2... (n.d.). ResearchGate.

- Schade, A. E., Schieven, G. L., & Wadhwa, M. (2008).

- Redin, E., Otegui, N., Santos, M., Leon, S., Redrado, M., Serrano, D., Fernandez de Pierola, E., Russo-Cabrera, J. S., Ferrer, I., Olmedo, M., Diaz-Lagares, A., Houry, M., Vicent, S., Vilalta, A., Mondelo-Macía, P., García-González, J., León-Mateos, L., Gonzalez, A., Paz-Ares, L., … Calvo, A. (2025). This compound Remodels the Tumor Microenvironment and Sensitizes Small Cell Lung Cancer to Immunotherapy. Cancer Research. [Link]

- Talpaz, M., Shah, N. P., Kantarjian, H., Donato, N., Nicoll, J., Paquette, R., Cortes, J., O'Brien, S., Nicaise, C., Bleickardt, E., Blackwood-Chirchir, A., Iyer, V., Chen, T. T., Huang, F., Decillis, A. P., & Sawyers, C. L. (2006). This compound in imatinib-resistant Philadelphia chromosome-positive leukemias. New England Journal of Medicine, 354(24), 2531–2541.

- This compound excels in worldwide phase ii trial against pediatric CML. (2017, June 5). ScienceDaily.

- This compound, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. (2008). Blood, 111(3), 1366-1377. [Link]

- Fei, F., et al. (2008). Profound Inhibition of Antigen-Specific T-Cell Effector Functions by this compound. Clinical Cancer Research, 14(8), 2484-2493. [Link]

- Cortes, J. E., et al. (2020). Long-term results of frontline this compound in chronic myeloid leukemia. Cancer, 126(11), 2553-2562. [Link]

- Antitumor T-cell responses contribute to the effects of this compound on c-KIT mutant murine mastocytoma and are potentiated by anti-OX40. (n.d.). National Center for Biotechnology Information.

- Redin, E., Otegui, N., Santos, M., Leon, S., Redrado, M., Serrano, D., Fernandez de Pierola, E., Russo-Cabrera, J. S., Ferrer, I., Olmedo, M., Diaz-Lagares, A., Houry, M., Vicent, S., Vilalta, A., Mondelo-Macía, P., García-González, J., León-Mateos, L., Gonzalez, A., Paz-Ares, L., … Calvo, A. (2025). This compound Remodels the Tumor Microenvironment and Sensitizes Small Cell Lung Cancer to Immunotherapy. Cancer Research. [Link]

- Treatment of chronic-phase chronic myeloid leukemia in patients randomized to this compound or imatinib after suboptimal responses to 3 months of imatinib therapy: final 5-year results from DASCERN. (2024).

- Schematic summary of this compound resistance mechanism in chronic myeloid... (n.d.). ResearchGate.

- Differential inhibition of T-cell receptor and STAT5 signaling pathways determines the immunomodulatory effects of this compound in chronic phase chronic myeloid leukemia. (2023).

- This compound versus high-dose imatinib for chronic-phase chronic myeloid leukemia: A meta-analysis of randomized control trials. (2024). Journal of Clinical Oncology, 42(16_suppl), e18520-e18520. [Link]

- Sustained Src Inhibition Results in STAT3 Activation and Cancer Cell Survival via Altered JAK-STAT3 Binding. (n.d.). National Center for Biotechnology Information.

- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Chemical Biology, 10(1), 218-226. [Link]

- Investigating the Role of JAK/STAT Pathway on this compound-Induced Apoptosis for CML Cell Model K562. (2015). Clinical Lymphoma, Myeloma & Leukemia, 15, S161-S166. [Link]

- Direct effect of this compound on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes. (2016). Cancer Medicine, 5(10), 2871-2882. [Link]

- A chemical and phosphoproteomic characterization of this compound action in lung cancer. (n.d.). National Center for Biotechnology Information.

- What is the mechanism of this compound? (2024, July 17). Patsnap Synapse.

- Mechanisms and signaling pathways of tyrosine kinase inhibitor resistance in chronic myeloid leukemia: A comprehensive review. (2024). Frontiers in Pharmacology, 15, 1365551. [Link]

- Development of resistance to this compound in Bcr/Abl-positive acute lymphoblastic leukemia. (n.d.). National Center for Biotechnology Information.

- Cell Viability Assays. (2013, May 1). In Assay Guidance Manual.

- Multiparameter Analysis of the “Off-Target Effects” of this compound on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. (n.d.). National Center for Biotechnology Information.

- Cell-based proteome profiling of potential this compound targets by use of affinity-based probes. (2012). Analytical and Bioanalytical Chemistry, 403(1), 137-148. [Link]

- Investigating the Role of JAK/STAT Pathway on this compound-Induced Apoptosis for CML Cell Model K562. (n.d.). ResearchGate.

- This compound induces activation of STAT1. HL60 cells were treated with... (n.d.). ResearchGate.

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.

- This compound treatment can overcome imatinib and nilotinib resistance in CML patient carrying F359I mutation of BCR-ABL oncogene. (n.d.). ResearchGate.

- Western blot protocol. (n.d.). Jeffrey Magee Lab | Washington University in St. Louis.

- This compound (BMS-354825) inhibits Stat5 signaling associated with apoptosis in chronic myelogenous leukemia cells. (2006). Blood, 108(10), 3501-3508. [Link]

Sources

- 1. This compound in the Treatment of Chronic Myeloid Leukemia in Accelerated Phase After Imatinib Failure: The START A Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencedaily.com [sciencedaily.com]

- 3. Mechanisms and signaling pathways of tyrosine kinase inhibitor resistance in chronic myeloid leukemia: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Investigating the Role of JAK/STAT Pathway on this compound-Induced Apoptosis for CML Cell Model K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (BMS-354825) inhibits Stat5 signaling associated with apoptosis in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sustained Src Inhibition Results in STAT3 Activation and Cancer Cell Survival via Altered JAK-STAT3 Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. This compound Remodels the Tumor Microenvironment and Sensitizes Small Cell Lung Cancer to Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antitumor activity of targeting Src kinases in endothelial and myeloid cell compartments of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. clyte.tech [clyte.tech]

- 19. atcc.org [atcc.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Dasatinib's Kinase Selectivity Profile: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of the kinase selectivity profile of Dasatinib (Sprycel®), a potent second-generation tyrosine kinase inhibitor (TKI). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of targets to provide a nuanced understanding of the methodologies used to determine its binding affinities, the key signaling pathways it modulates, and the clinical implications of its multi-targeted nature.

Introduction: The Dual-Edged Sword of a Multi-Targeted Kinase Inhibitor

This compound is a small-molecule inhibitor renowned for its efficacy in treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its primary mechanism of action is the potent inhibition of the BCR-ABL fusion protein, the constitutively active tyrosine kinase that drives the pathogenesis of these leukemias.[3] Unlike its predecessor, imatinib, which primarily recognizes the inactive conformation of the ABL kinase domain, this compound effectively binds to both the active and inactive conformations, contributing to its enhanced potency and its ability to overcome certain forms of imatinib resistance.[3][4]

However, the therapeutic efficacy of this compound is intrinsically linked to its broad kinase selectivity. It is a multi-targeted inhibitor, potently inhibiting a range of other kinases, most notably the SRC family kinases (SFKs), c-KIT, platelet-derived growth factor receptor (PDGFR), and Ephrin A2 receptor (EPHA2).[1][3] This promiscuity is a double-edged sword; it contributes to this compound's anti-cancer activity across different malignancies but is also responsible for its characteristic off-target effects and potential toxicities.[5][6] A thorough understanding of this selectivity profile is therefore paramount for predicting clinical outcomes, managing adverse events, and designing novel therapeutic strategies.

The Kinase Selectivity Profile of this compound: A Quantitative Overview

The selectivity of a kinase inhibitor is quantitatively defined by its binding affinity (dissociation constant, Kd) or its functional inhibitory concentration (half-maximal inhibitory concentration, IC50) against a panel of kinases. Lower values indicate higher potency. The following table summarizes the inhibitory activity of this compound against its primary target and a selection of key on- and off-target kinases.

| Kinase Target | IC50 (nM) | Kd (nM) | Kinase Family | Cellular Process |

| ABL1 | <1 | 0.6 | Non-receptor Tyrosine Kinase | Cell proliferation, survival |

| BCR-ABL | <1 | 0.8 | Fusion Tyrosine Kinase | Oncogenic signaling in CML/Ph+ ALL |

| SRC | 0.5 | 0.55 | Non-receptor Tyrosine Kinase | Cell growth, migration, survival |

| LCK | 1.1 | 1.1 | Non-receptor Tyrosine Kinase | T-cell signaling |

| LYN | 1.1 | 1.1 | Non-receptor Tyrosine Kinase | B-cell signaling, mast cell activation |

| YES | 0.4 | 0.4 | Non-receptor Tyrosine Kinase | Cell growth, adhesion |

| FYN | 0.2 | 0.2 | Non-receptor Tyrosine Kinase | Neuronal development, T-cell signaling |

| c-KIT | 12.5 | 5 | Receptor Tyrosine Kinase | Hematopoiesis, melanogenesis |

| PDGFRβ | 28 | 1.1 | Receptor Tyrosine Kinase | Angiogenesis, cell proliferation |

| EPHA2 | 15 | 16 | Receptor Tyrosine Kinase | Cell migration, adhesion |

| DDR1 | - | 3.4 | Receptor Tyrosine Kinase | Cell adhesion, migration |

| BTK | 1.0 | - | Non-receptor Tyrosine Kinase | B-cell development and signaling |

| TEC | 1.0 | - | Non-receptor Tyrosine Kinase | T-cell and mast cell signaling |

Note: IC50 and Kd values are compiled from various sources and can vary depending on the specific assay conditions. The data presented here are representative values.[4][6][7][8][9]

Methodologies for Determining Kinase Selectivity

A comprehensive understanding of a kinase inhibitor's selectivity profile relies on a combination of robust biochemical and cellular assays. These techniques provide quantitative data on inhibitor-kinase interactions and their functional consequences within a cellular context.

Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays are performed in vitro using purified recombinant kinases and substrates. They provide a direct measure of an inhibitor's potency against a specific kinase.

Considered the "gold standard" for kinase activity measurement, radiometric assays directly quantify the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[10]

Experimental Protocol: Radiometric Filter Binding Assay

-

Reaction Setup: In a 96-well filter plate, combine the purified kinase, the specific peptide or protein substrate, and varying concentrations of this compound in a kinase reaction buffer.

-

Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.

-

Incubation: Incubate the reaction at 30°C for a predetermined time, allowing for substrate phosphorylation.

-

Termination and Washing: Stop the reaction by adding a stop buffer (e.g., phosphoric acid). Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.

-

Detection: Add a scintillation cocktail to the wells and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The use of a radiolabeled ATP analog provides a direct and highly sensitive measure of kinase activity. The filter plate format allows for high-throughput screening and efficient separation of the phosphorylated substrate from the free ATP.

Competition binding assays measure the ability of a test compound to displace a labeled, high-affinity ligand from the ATP-binding site of a kinase. This method allows for the screening of a compound against a large panel of kinases simultaneously.[2][8][11]

Experimental Workflow: Competition Binding Assay

Caption: Workflow for a competition binding assay to determine kinase inhibitor selectivity.

Causality Behind Experimental Choices: This method is highly scalable and allows for the unbiased screening of a compound against hundreds of kinases in a single experiment. The use of a competition format provides a direct measure of binding affinity (Kd).

Cellular Assays: Assessing Target Engagement and Functional Effects

Cellular assays are crucial for validating the findings from biochemical assays in a more physiologically relevant context. They assess the ability of an inhibitor to engage its target within a living cell and modulate downstream signaling pathways.

Western blotting is a widely used technique to measure the phosphorylation status of a kinase's downstream substrates. A reduction in the phosphorylation of a known substrate upon treatment with an inhibitor indicates target engagement and functional inhibition.

Experimental Protocol: Phospho-Specific Western Blot

-

Cell Culture and Treatment: Culture the appropriate cell line (e.g., K562 for BCR-ABL) and treat with a dose-range of this compound for a specified duration.

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalization: Strip the membrane and re-probe with an antibody against the total protein to normalize for loading differences.

Causality Behind Experimental Choices: This method provides direct evidence of target inhibition within the complex cellular environment. The use of phospho-specific antibodies allows for the precise measurement of changes in the activity of specific signaling pathways.

Chemical proteomics approaches, such as drug-affinity chromatography coupled with mass spectrometry, allow for the unbiased identification of a drug's protein targets in a cellular lysate.

Experimental Workflow: Drug-Affinity Chromatography

Caption: Workflow for identifying protein targets of this compound using drug-affinity chromatography.

Causality Behind Experimental Choices: This unbiased approach can identify novel and unexpected off-targets of a drug, providing a more complete picture of its mechanism of action and potential side effects.[4][12]

Key Signaling Pathways Modulated by this compound

This compound's broad kinase selectivity profile results in the modulation of multiple signaling pathways that are critical for cell proliferation, survival, and migration.

The BCR-ABL Pathway (On-Target)

In CML and Ph+ ALL, the constitutively active BCR-ABL kinase drives oncogenesis through the activation of several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. This compound potently inhibits BCR-ABL, leading to the suppression of these pathways and subsequent apoptosis of leukemic cells.[3][13]

BCR-ABL Signaling Pathway and this compound Inhibition

Caption: this compound inhibits the BCR-ABL kinase, blocking downstream pro-survival and proliferative signaling.

SRC Family Kinase Pathways (Off-Target)

The potent inhibition of SFKs by this compound contributes significantly to its therapeutic effects and its side effect profile. SFKs are involved in a wide range of cellular processes, including cell adhesion, migration, and proliferation. Inhibition of SFKs can lead to decreased tumor cell motility and invasion.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Conformation-selective analogs of this compound reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A chemical and phosphoproteomic characterization of this compound action in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Preclinical evaluation of this compound, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]

- 7. Real-Time Analysis of Imatinib- and this compound-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mutation in Abl kinase with altered drug-binding kinetics indicates a novel mechanism of imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. guidetopharmacology.org [guidetopharmacology.org]

- 10. Activity-Based Protein Profiling Reveals Potential this compound Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of Four Tyrosine Kinase Inhibitors in Adult and Paediatric Chronic Myeloid Leukaemia Patients | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound May Override F317L BCR-ABL Kinase Domain Mutation in Patients with Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Dasatinib in Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia: A Technical Guide to Molecular Targets and Mechanisms of Action

Abstract

This technical guide provides an in-depth exploration of the molecular targets of dasatinib, a second-generation tyrosine kinase inhibitor (TKI), in the context of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). We will dissect the intricate signaling networks governed by the BCR-ABL1 oncoprotein, detail the mechanism of action of this compound as a dual ABL and SRC family kinase inhibitor, and explore the landscape of on-target and off-target effects. Furthermore, this guide will delve into the molecular basis of resistance, with a particular focus on the pivotal T315I mutation. Detailed experimental protocols for target validation and quantitative data on kinase inhibition are provided to equip researchers and drug development professionals with the necessary tools and knowledge to advance the understanding and application of this compound in Ph+ ALL.

The Pathognomonic Lesion of Ph+ ALL: The BCR-ABL1 Fusion Oncoprotein

Philadelphia chromosome-positive acute lymphoblastic leukemia is defined by a reciprocal translocation between chromosomes 9 and 22, t(9;22)(q34;q11), which results in the formation of the Philadelphia chromosome.[1] This translocation fuses the Breakpoint Cluster Region (BCR) gene on chromosome 22 with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene on chromosome 9, creating the BCR-ABL1 fusion gene.[1] The resultant oncoprotein, BCR-ABL1, is a constitutively active tyrosine kinase that is central to the pathogenesis of Ph+ ALL.[1]

The unregulated kinase activity of BCR-ABL1 drives aberrant downstream signaling pathways, leading to uncontrolled cell proliferation, increased survival, and impaired differentiation of lymphoid precursors.[2] Key downstream signaling cascades activated by BCR-ABL1 include the RAS/MAPK pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway.[3][4] A critical adapter protein, CRKL, is a prominent substrate of BCR-ABL1 and plays a crucial role in mediating its leukemogenic activity through both direct and indirect interactions.[5][6][7]

This compound: A Second-Generation Dual ABL/SRC Kinase Inhibitor

This compound is a potent, orally bioavailable small molecule inhibitor of multiple tyrosine kinases.[8] It was developed to overcome the limitations of the first-generation TKI, imatinib, particularly in cases of resistance. This compound exhibits significantly greater potency against the wild-type BCR-ABL1 kinase, with an approximately 325-fold higher in vitro activity compared to imatinib.[9] A key mechanistic advantage of this compound is its ability to bind to both the active and inactive conformations of the ABL kinase domain, allowing for more comprehensive inhibition.[10]

Beyond its potent activity against BCR-ABL1, this compound is a powerful inhibitor of the SRC family kinases (SFKs), including SRC, LCK, YES, and FYN.[8] This dual-inhibitory profile is significant, as SFKs have been implicated in BCR-ABL1 signaling and in the development of imatinib resistance.[6][7] The inhibition of SFKs by this compound likely contributes to its enhanced efficacy in Ph+ ALL.[6][7]

On-Target Profile of this compound: BCR-ABL1 and its Mutants

The primary therapeutic target of this compound in Ph+ ALL is the BCR-ABL1 kinase. By competitively binding to the ATP-binding site of the ABL kinase domain, this compound blocks the autophosphorylation of BCR-ABL1 and the subsequent phosphorylation of its downstream substrates, thereby abrogating the oncogenic signaling that drives leukemogenesis.[11]

A significant advantage of this compound over imatinib is its activity against a wide range of imatinib-resistant BCR-ABL1 mutations. However, the "gatekeeper" T315I mutation, which involves a threonine-to-isoleucine substitution in the ATP-binding pocket, confers a high degree of resistance to this compound.[12][13]

Table 1: this compound IC50 Values for BCR-ABL1 and Selected Mutants

| Mutation | This compound IC50 (nM) | Fold Increase vs. Wild-Type |

| Wild-Type | <1 - 3 | 1 |

| G250E | 3 | ~1-3 |

| Y253F/H | 3 | ~1-3 |

| E255K/V | 3-5 | ~1-5 |

| T315A | 13 | ~4-13 |

| F317L/V/I/C | 10 - 20 | ~3-20 |

| M351T | 2 | ~1-2 |

| T315I | >200 | >67 |

Note: IC50 values can vary depending on the specific assay conditions. Data compiled from multiple sources.[12][13]

Off-Target Kinase Inhibition Profile of this compound

This compound's therapeutic efficacy and its side-effect profile are influenced by its inhibition of a broader range of kinases beyond BCR-ABL1. This polypharmacology makes it a valuable molecular probe for studying various signaling pathways.

Table 2: this compound IC50 Values for Key Off-Target Kinases

| Kinase Target | Kinase Family | This compound IC50 (nM) |

| SRC | Tyrosine Kinase | 0.8 |

| LCK | Tyrosine Kinase | <1 |

| YES | Tyrosine Kinase | <1 |

| FYN | Tyrosine Kinase | <1 |

| c-KIT | Tyrosine Kinase | 79 |

| EPHA2 | Tyrosine Kinase | <30 |

| PDGFRβ | Tyrosine Kinase | <30 |

Data compiled from multiple sources.[8][14][15][16]

Downstream Signaling Consequences of this compound Inhibition

The dual inhibition of BCR-ABL1 and SRC family kinases by this compound leads to a profound shutdown of multiple oncogenic signaling pathways.

-

STAT5 Pathway: this compound effectively blocks the phosphorylation and activation of STAT5, a key downstream effector of BCR-ABL1.[17][18] This leads to the downregulation of STAT5 target genes involved in cell survival and proliferation, such as Bcl-xL, Mcl-1, and cyclin D1, ultimately inducing apoptosis in Ph+ ALL cells.[17]

-

RAS/MAPK Pathway: Inhibition of BCR-ABL1 by this compound leads to the dephosphorylation of adapter proteins like GRB2 and GAB2, disrupting the activation of the RAS/MEK/MAPK cascade and thereby inhibiting cell proliferation.[3]

-

PI3K/AKT/mTOR Pathway: The PI3K/AKT pathway, crucial for cell survival, is also attenuated by this compound's inhibition of BCR-ABL1 signaling.[3]

-

SRC Family Kinase-Mediated Pathways: Inhibition of SFKs by this compound disrupts signaling related to cell adhesion, migration, and invasion, which are critical for metastatic progression. This can lead to the disruption of cell-cell adherens junctions and the destabilization of focal adhesion complexes.

Diagram 1: BCR-ABL1 Signaling and this compound Inhibition

Caption: BCR-ABL1 signaling pathways and points of inhibition by this compound.

Experimental Protocols for Target Validation

The validation of this compound's targets is crucial for understanding its mechanism of action and for the development of novel therapeutic strategies. Below are generalized protocols for key experiments.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of this compound required to inhibit the activity of a specific kinase by 50% (IC50).

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the purified kinase of interest, and a kinase-specific peptide substrate.

-

Inhibitor Addition: Add the serially diluted this compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Reaction Initiation: Start the kinase reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence or fluorescence-based).

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Diagram 2: In Vitro Kinase Inhibition Assay Workflow

Caption: Workflow for an in vitro kinase inhibition assay.

Western Blot for Phospho-BCR-ABL1 and Downstream Targets

This technique is used to assess the phosphorylation status of BCR-ABL1 and its downstream signaling proteins in Ph+ ALL cells following this compound treatment.

Procedure:

-

Cell Culture and Treatment: Culture a Ph+ ALL cell line (e.g., K562) and treat with varying concentrations of this compound for a specified time.

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-BCR-ABL1, anti-phospho-STAT5).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the cytotoxic effect of this compound.

Procedure:

-

Cell Seeding: Seed Ph+ ALL cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a desired period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. Determine the IC50 value for cell growth inhibition.

Proteomic Approaches for Target Identification

Chemical proteomics is a powerful tool for the unbiased identification of this compound's cellular targets. Affinity-based probes are commonly employed in these studies.

Methodology:

-

Probe Design: A cell-permeable chemical probe is synthesized by modifying the this compound molecule with a photo-reactive group and a tag (e.g., biotin) for enrichment.

-

Live Cell Labeling: Ph+ ALL cells are incubated with the this compound probe, allowing it to bind to its target proteins within the cellular context.

-

Photo-Crosslinking: The cells are exposed to UV light to induce covalent crosslinking between the probe and its target proteins.

-

Cell Lysis and Enrichment: The cells are lysed, and the probe-protein complexes are enriched using affinity purification (e.g., streptavidin beads for a biotin tag).

-

Mass Spectrometry: The enriched proteins are digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the target proteins.

Mechanisms of Resistance to this compound

The primary mechanism of acquired resistance to this compound in Ph+ ALL is the emergence of point mutations in the BCR-ABL1 kinase domain. The most clinically significant of these is the T315I mutation, which sterically hinders the binding of this compound to the ATP-binding pocket.[12][13] Other mutations, such as those at the F317 and V299 residues, can also confer resistance, albeit to a lesser extent.[12]

Conclusion

This compound is a highly effective therapeutic agent for Ph+ ALL, primarily through its potent dual inhibition of BCR-ABL1 and SRC family kinases. A thorough understanding of its on- and off-target effects, the downstream signaling consequences of its inhibitory activity, and the molecular mechanisms of resistance is paramount for its optimal clinical application and for the development of next-generation therapies to overcome resistance. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate molecular landscape of this compound's action in Ph+ ALL.

References

- CRKL binding to BCR-ABL and BCR-ABL transformation. PubMed.

- Role of the adapter protein CRKL in signal transduction of normal hematopoietic and BCR/ABL-transformed cells. PubMed.

- Role of the adapter protein CRKL in signal transduction of normal hematopoietic and BCR/ABL-transformed cells. Semantic Scholar.

- Domain organization differences explain Bcr-Abl's preference for CrkL over CrkII. PMC.

- A specific need for CRKL in p210BCR-ABL-induced transformation of mouse hematopoietic progenitors. NIH.

- Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?. PMC - NIH.

- Targeted Therapies for Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia. US Pharmacist.

- Molecular Pathways: BCR-ABL. Clinical Cancer Research - AACR Journals.